molecular formula C16H15N3 B1208984 1-(4-Amidinobenzyl)indole CAS No. 83783-25-9

1-(4-Amidinobenzyl)indole

Cat. No. B1208984
CAS RN: 83783-25-9
M. Wt: 249.31 g/mol
InChI Key: VKEKMIKRPJWXHO-UHFFFAOYSA-N
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Description

“1-(4-Amidinobenzyl)indole” is a chemical compound . It is a derivative of indole, which is an organic compound with the formula C6H4CCNH3 . Indoles are derivatives of indole where one or more H’s have been replaced by other groups .

Scientific Research Applications

  • Synthesis and Functionalization in Organic Chemistry Substituted indoles, including 1-(4-Amidinobenzyl)indole, play a crucial role in organic chemistry. They are key components in a variety of biologically active natural and synthetic compounds. Their synthesis and functionalization have been a research focus for over a century, with advancements in methods such as palladium-catalyzed reactions enhancing their production. These methods have significantly influenced organic synthesis, providing access to fine chemicals, agrochemicals, and pharmaceutical intermediates with reduced waste and fewer steps (Cacchi & Fabrizi, 2005).

  • Antiallergic Agents Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to this compound, has shown promise in developing novel antiallergic compounds. These compounds have been synthesized through various methods, and some have demonstrated significant potency in antiallergic assays, surpassing established drugs in efficacy (Menciu et al., 1999).

  • Drug Design and Binding Affinity Studies The study of 3-amidinobenzyl-1H-indole-2-carboxamide inhibitors, closely related to this compound, for factor Xa, an important target in drug design, has been significant. Techniques like thermodynamic integration and MM/GBSA methods have been used to estimate binding affinities, demonstrating the role of these compounds in drug development (Genheden, Nilsson, & Ryde, 2011).

  • Auxin Biosynthesis in Plants Research on Amidase 1 (AMI1) from Arabidopsis thaliana, which converts indole-3-acetamide (IAM) into indole-3-acetic acid (IAA), has revealed insights into auxin biosynthesis. This process is crucial in plant growth and development, and understanding the role of compounds like this compound in this pathway can provide important insights into plant biology (Pollmann et al., 2006).

  • Synthesis of Biologically Relevant Amides and Esters Research into the synthesis of assorted indolyl-3-amides and esters from indolyl-3-carbonyl nitrile has shown the potential for these compounds in the field of antimalarial and anticancer activities. These findings highlight the importance of indole derivatives in developing treatments for various diseases (Veale et al., 2015).

  • Catalysis in Chemical Synthesis The use of indoles in catalytic processes, such as the C4-amidation of indoles, is pivotal in the synthesis of natural products and biologically active compounds. This showcases the utility of this compound and its derivatives in facilitating complex chemical reactions (Lanke & Prabhu, 2017).

  • Peptidoleukotriene Antagonists Research into 1,3,5-substituted indoles and indazoles, including derivatives of this compound, has led to the development of potent receptor antagonists for peptidoleukotrienes. These compounds have shown promise in the treatment of asthma and other respiratory conditions (Matassa et al., 1990).

Future Directions

Indoles have value for flavour and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases . This suggests potential future directions for the use of “1-(4-Amidinobenzyl)indole”.

properties

IUPAC Name

4-(indol-1-ylmethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-16(18)14-7-5-12(6-8-14)11-19-10-9-13-3-1-2-4-15(13)19/h1-10H,11H2,(H3,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEKMIKRPJWXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232637
Record name 1-(4-Amidinobenzyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83783-25-9
Record name 1-(4-Amidinobenzyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amidinobenzyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Amidinobenzyl)indole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR8M295WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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